Cas no 1694568-68-7 (2,2-difluoro-2-2-(trifluoromethyl)-1,3-thiazol-5-ylacetic acid)

2,2-Difluoro-2-(trifluoromethyl)-1,3-thiazol-5-ylacetic acid is a fluorinated heterocyclic compound featuring a thiazole core with difluoro and trifluoromethyl substituents, enhancing its reactivity and stability. The presence of multiple fluorine atoms contributes to its strong electron-withdrawing properties, making it valuable in agrochemical and pharmaceutical synthesis. The acetic acid moiety provides a versatile handle for further functionalization, enabling its use as a key intermediate in the development of advanced active ingredients. Its structural uniqueness offers advantages in metabolic stability and binding affinity, particularly in the design of biologically active molecules. This compound is suited for applications requiring precise fluorination and heterocyclic modifications.
2,2-difluoro-2-2-(trifluoromethyl)-1,3-thiazol-5-ylacetic acid structure
1694568-68-7 structure
商品名:2,2-difluoro-2-2-(trifluoromethyl)-1,3-thiazol-5-ylacetic acid
CAS番号:1694568-68-7
MF:C6H2F5NO2S
メガワット:247.142597675323
CID:5843446
PubChem ID:106784032

2,2-difluoro-2-2-(trifluoromethyl)-1,3-thiazol-5-ylacetic acid 化学的及び物理的性質

名前と識別子

    • 5-Thiazoleacetic acid, α,α-difluoro-2-(trifluoromethyl)-
    • 2,2-Difluoro-2-(2-(trifluoromethyl)thiazol-5-yl)acetic acid
    • 2,2-difluoro-2-2-(trifluoromethyl)-1,3-thiazol-5-ylacetic acid
    • 2,2-Difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]aceticacid
    • 1694568-68-7
    • 2,2-Difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid
    • EN300-1138316
    • インチ: 1S/C6H2F5NO2S/c7-5(8,4(13)14)2-1-12-3(15-2)6(9,10)11/h1H,(H,13,14)
    • InChIKey: LEBSBWYGHZTJLH-UHFFFAOYSA-N
    • ほほえんだ: C(C1=CN=C(C(F)(F)F)S1)(F)(F)C(=O)O

計算された属性

  • せいみつぶんしりょう: 246.97264029g/mol
  • どういたいしつりょう: 246.97264029g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 9
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 269
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 78.4Ų

じっけんとくせい

  • 密度みつど: 1.706±0.06 g/cm3(Predicted)
  • ふってん: 234.5±40.0 °C(Predicted)
  • 酸性度係数(pKa): 0.83±0.10(Predicted)

2,2-difluoro-2-2-(trifluoromethyl)-1,3-thiazol-5-ylacetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1138316-2.5g
2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid
1694568-68-7 95%
2.5g
$3025.0 2023-10-26
Enamine
EN300-1138316-0.25g
2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid
1694568-68-7 95%
0.25g
$763.0 2023-10-26
Enamine
EN300-1138316-0.05g
2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid
1694568-68-7 95%
0.05g
$359.0 2023-10-26
Aaron
AR028P2A-250mg
2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]aceticacid
1694568-68-7 95%
250mg
$1075.00 2025-02-16
Aaron
AR028P2A-2.5g
2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]aceticacid
1694568-68-7 95%
2.5g
$4185.00 2025-02-16
Enamine
EN300-1138316-10g
2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid
1694568-68-7 95%
10g
$6635.0 2023-10-26
1PlusChem
1P028OTY-50mg
2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]aceticacid
1694568-68-7 95%
50mg
$506.00 2024-06-19
Enamine
EN300-1138316-1.0g
2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid
1694568-68-7 95%
1g
$1543.0 2023-06-09
Enamine
EN300-1138316-0.5g
2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid
1694568-68-7 95%
0.5g
$1203.0 2023-10-26
Enamine
EN300-1138316-5.0g
2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid
1694568-68-7 95%
5g
$4475.0 2023-06-09

2,2-difluoro-2-2-(trifluoromethyl)-1,3-thiazol-5-ylacetic acid 関連文献

2,2-difluoro-2-2-(trifluoromethyl)-1,3-thiazol-5-ylacetic acidに関する追加情報

Introduction to 2,2-difluoro-2-(trifluoromethyl)-1,3-thiazol-5-ylacetic acid (CAS No. 1694568-68-7)

2,2-difluoro-2-(trifluoromethyl)-1,3-thiazol-5-ylacetic acid, identified by its CAS number 1694568-68-7, is a fluorinated heterocyclic compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound belongs to the thiazole family, a scaffold widely recognized for its biological activity and structural versatility. The presence of multiple fluorine atoms and a trifluoromethyl group in its structure imparts unique electronic and steric properties, making it a promising candidate for developing novel therapeutic agents.

The thiazole ring in this molecule serves as a key pharmacophore, contributing to its interactions with biological targets. Thiazole derivatives have been extensively studied for their antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The introduction of fluorine atoms at the 2-position and the trifluoromethyl group at the 2-(trifluoromethyl) position enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug design. These modifications also improve binding affinity to biological receptors, potentially leading to more effective therapeutic outcomes.

In recent years, there has been a surge in research focused on fluorinated compounds due to their ability to modulate enzyme activity and receptor binding. The fluorine atoms in 2,2-difluoro-2-(trifluoromethyl)-1,3-thiazol-5-ylacetic acid can participate in hydrogen bonding and van der Waals interactions with biological targets, thereby enhancing the compound's bioactivity. Additionally, the trifluoromethyl group contributes to electron-withdrawing effects, which can influence the compound's reactivity and pharmacokinetic properties.

One of the most compelling aspects of this compound is its potential application in oncology research. Thiazole derivatives have shown promise as inhibitors of kinases and other enzymes involved in cancer cell proliferation. The structural features of 2,2-difluoro-2-(trifluoromethyl)-1,3-thiazol-5-ylacetic acid make it a strong candidate for further investigation as an anti-cancer agent. Preclinical studies have demonstrated that similar fluorinated thiazole compounds can disrupt tumor growth by inhibiting key signaling pathways.

The synthesis of 2,2-difluoro-2-(trifluoromethyl)-1,3-thiazol-5-ylacetic acid involves multi-step organic reactions that require precise control over reaction conditions. The introduction of fluorine atoms and the trifluoromethyl group necessitates specialized synthetic methodologies to ensure high yield and purity. Advances in fluorination techniques have made it possible to incorporate these functional groups efficiently into complex molecular frameworks. This has opened up new avenues for designing bioactive molecules with tailored properties.

From a computational chemistry perspective, the molecular modeling of 2,2-difluoro-2-(trifluoromethyl)-1,3-thiazol-5-ylacetic acid has revealed interesting insights into its interactions with biological targets. Studies using molecular dynamics simulations have shown that the fluorine atoms and trifluoromethyl group play crucial roles in stabilizing the binding of the compound to its target proteins. These findings provide valuable guidance for optimizing the structure of this molecule for better pharmacological activity.

The pharmaceutical industry has shown increasing interest in fluorinated compounds due to their favorable pharmacokinetic profiles. 2,2-difluoro-2-(trifluoromethyl)-1,3-thiazol-5-ylacetic acid exemplifies how structural modifications can enhance drug-like properties such as solubility, bioavailability, and metabolic stability. These attributes are essential for developing drugs that can effectively reach their target sites within the body.

In conclusion, 2,2-difluoro-2-(trifluoromethyl)-1,3-thiazol-5-ylacetic acid (CAS No. 1694568-68-7) represents a fascinating compound with significant potential in medicinal chemistry and drug development. Its unique structural features and promising biological activities make it an attractive candidate for further research. As our understanding of fluorinated compounds continues to grow, this molecule will likely play a crucial role in the discovery of novel therapeutic agents that address unmet medical needs.

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